Technical Monograph: N-Boc-6-(phenylmethoxy)-L-norleucine
Technical Monograph: N-Boc-6-(phenylmethoxy)-L-norleucine
Topic: N-Boc-6-(phenylmethoxy)-L-norleucine Content Type: Technical Monograph & Operational Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Leads
Executive Summary & Chemical Identity
N-Boc-6-(phenylmethoxy)-L-norleucine (CAS: 200405-50-1) is a specialized non-canonical amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. Structurally, it consists of an L-norleucine backbone where the
This molecule serves two critical functions in medicinal chemistry:
-
Lysine Isosterism: It acts as a neutral, oxygen-containing isostere of Lysine, allowing researchers to probe the electrostatic contributions of the
-amine in receptor binding without altering steric bulk. -
Protected Precursor: It functions as a stable precursor to 6-hydroxynorleucine . The benzyl ether withstands acidic deprotection cycles (TFA) used in Boc-chemistry but can be cleaved via hydrogenolysis or strong acids (HF) to reveal a primary alcohol for post-synthetic modification (e.g., glycosylation or lactonization).
Chemical Specifications
| Property | Specification |
| IUPAC Name | (2S)-6-benzyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Common Synonyms | Boc-L-Nle(6-OBzl)-OH; Boc-O-benzyl-6-hydroxynorleucine |
| CAS Number | 200405-50-1 |
| Molecular Formula | |
| Molecular Weight | 337.41 g/mol |
| Chirality | L-isomer (S-configuration) |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| Purity Standard |
Structural Analysis & Synthesis Logic
The synthesis and utility of this compound rely on the differential stability of its protecting groups. The orthogonality between the Boc (acid-labile) and Benzyl ether (acid-stable/hydrogenolysis-labile) groups allows for precise regioselective chemistry.
Retrosynthetic Disconnection
The molecule is typically assembled via the protection of 6-hydroxynorleucine. The synthesis logic ensures that the side-chain ether is established before the final N-terminal protection to prevent side reactions.
Synthesis Pathway Visualization (DOT):
Figure 1: Synthetic route ensuring regioselective O-benzylation via transient copper chelation to protect the
Experimental Protocols & Application Guide
Protocol: Activation and Coupling in SPPS
In Boc-SPPS, this amino acid is introduced to extend the peptide chain. The benzyl ether side chain is stable to the 50% TFA/DCM used to remove the N-terminal Boc group of the growing chain, ensuring the side chain remains intact until the final cleavage.
Reagents:
-
Coupling Agent: HBTU or HATU (0.9 eq relative to AA).
-
Base: DIEA (Diisopropylethylamine) (2.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve 3.0 equivalents (relative to resin loading) of N-Boc-6-(phenylmethoxy)-L-norleucine in minimal DMF.
-
Activation: Add 2.85 equivalents of HBTU. Shake for 30 seconds.
-
Basification: Add 6.0 equivalents of DIEA. The solution should turn yellow/orange.
-
Coupling: Add the activated mixture immediately to the deprotected resin-bound peptide (free amine form).
-
Incubation: Agitate at room temperature for 45–60 minutes under nitrogen atmosphere.
-
Validation: Perform a Kaiser Test (ninhydrin).
-
Blue Beads: Incomplete coupling (Repeat steps 1–5).
-
Colorless Beads: Successful coupling.
-
Protocol: Side-Chain Deprotection (Post-Synthesis)
If the goal is to reveal the free hydroxyl group (6-hydroxynorleucine) within the peptide, the benzyl group must be removed.
-
Method A: Hydrogenolysis (Solution Phase)
-
Dissolve peptide in MeOH/AcOH.
-
Add 10% Pd/C catalyst.
-
Stir under
balloon (1 atm) for 12–24 hours. -
Filter through Celite to remove catalyst.
-
-
Method B: High Acid (Solid Phase/Final Cleavage)
-
Use anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger at 0°C for 60 mins. Note: TFMSA (Trifluoromethanesulfonic acid) is an alternative if HF handling is not possible.
-
Mechanistic Role in Drug Design
This compound is frequently selected to modulate the hydrophobic-hydrophilic balance of a peptide.
-
Lipophilicity Enhancement: The phenylmethoxy group adds significant hydrophobic bulk (
- interaction potential) compared to a standard hydroxyl group, improving membrane permeability. -
Receptor Probing: By replacing a charged Lysine residue with this neutral ether, scientists can determine if the receptor interaction is driven by charge (salt bridge) or geometry (steric fit).
Structure-Activity Relationship (SAR) Logic Flow:
Figure 2: Decision tree for using N-Boc-6-(phenylmethoxy)-L-norleucine to map receptor binding sites.
Handling and Stability (Self-Validating Systems)
To ensure experimental success, the integrity of the starting material must be verified before synthesis.
-
Storage: Store at +2°C to +8°C in a desiccator. The ether linkage is prone to slow oxidation if exposed to light and air over long periods.
-
TLC Verification System:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).
-
Visualization: UV (254 nm) for the benzyl group, followed by Ninhydrin stain (should be negative due to Boc protection), then heating (Boc removal) to show positive purple spot.
-
Interpretation: A single spot under UV confirms purity. A baseline spot indicates free amino acid (Boc loss).
-
References
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters. (Context on Benzyl ether stability and synthesis). Retrieved from [Link]
